6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine
Overview
Description
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure. This compound is part of the triazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring good yields and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions to form larger heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, often using solvents like toluene and catalysts such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions include various substituted triazolopyrazines, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Studies: The compound is studied for its potential as an antibacterial and antifungal agent.
Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inverse agonist for RORγt, and inhibitors for PHD-1, JAK1, and JAK2 . These interactions can modulate various biological processes, making the compound valuable in drug development.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 5-Bromo-3-pyridinecarboxaldehyde
Uniqueness
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its bromine atom and triazolopyrazine core confer unique chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQWRYZJMIFGIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NC=NN21)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257845 | |
Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyrazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944709-43-7 | |
Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyrazin-8-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944709-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyrazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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